5-Acetyl-2-(isobutylsulfanyl)-6-methylnicotinonitrile
Description
Properties
IUPAC Name |
5-acetyl-6-methyl-2-(2-methylpropylsulfanyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-8(2)7-17-13-11(6-14)5-12(10(4)16)9(3)15-13/h5,8H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPSMAWCHJEGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC(C)C)C#N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901168139 | |
| Record name | 5-Acetyl-6-methyl-2-[(2-methylpropyl)thio]-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901168139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303146-30-7 | |
| Record name | 5-Acetyl-6-methyl-2-[(2-methylpropyl)thio]-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303146-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-6-methyl-2-[(2-methylpropyl)thio]-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901168139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Halogenated Precursor
The foundational step involves preparing 5-acetyl-2-chloro-6-methylnicotinonitrile (CAS: 121348-15-0), a critical intermediate. While direct literature on this compound is limited, analogous syntheses suggest the following pathway:
- Chlorination of 2-Hydroxy-6-methylnicotinonitrile :
Treatment with phosphorus oxychloride ($$ \text{POCl}3 $$) under reflux replaces the hydroxyl group with chlorine.
$$
\text{2-Hydroxy-6-methylnicotinonitrile} + \text{POCl}3 \xrightarrow{\Delta} \text{2-Chloro-6-methylnicotinonitrile} + \text{H}3\text{PO}4}
$$ - Friedel-Crafts Acylation :
Introduction of the acetyl group at the 5-position using acetyl chloride ($$ \text{CH}3\text{COCl} $$) and a Lewis acid catalyst (e.g., $$ \text{AlCl}3 $$).
Thioether Formation via NAS
The chloro intermediate undergoes substitution with isobutyl mercaptan ($$ \text{(CH}3\text{)}2\text{CHCH}_2\text{SH} $$) under basic conditions:
Reaction Conditions :
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Base: Potassium carbonate ($$ \text{K}2\text{CO}3 $$) or triethylamine ($$ \text{Et}_3\text{N} $$)
- Temperature: 80–120°C
- Duration: 12–24 hours
Mechanism :
Deprotonation of the thiol generates a thiolate nucleophile ($$ \text{(CH}3\text{)}2\text{CHCH}_2\text{S}^- $$), which attacks the electron-deficient C2 position of the pyridine ring. The reaction proceeds via an aromatic nucleophilic substitution mechanism, facilitated by the electron-withdrawing nitrile and acetyl groups.
Yield Optimization :
- Solvent Polarity : Higher polarity solvents (e.g., DMSO) enhance nucleophilicity.
- Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.
Transition-Metal-Catalyzed C–S Coupling
An alternative to NAS employs transition-metal catalysts to form the C–S bond. This method is advantageous for substrates with lower reactivity.
Copper-Catalyzed Coupling
Catalytic System :
- Copper(I) iodide ($$ \text{CuI} $$)
- Ligand: 1,10-Phenanthroline
- Base: Cesium carbonate ($$ \text{Cs}2\text{CO}3 $$)
Reaction Protocol :
- Combine 5-acetyl-2-iodo-6-methylnicotinonitrile (synthesized via iodination of the chloro precursor), isobutyl mercaptan, $$ \text{CuI} $$, ligand, and base in DMSO.
- Heat at 100°C for 24 hours under inert atmosphere.
Advantages :
- Tolerates steric hindrance from the isobutyl group.
- Higher functional group compatibility compared to NAS.
Yield : 60–75% (theoretical, based on analogous reactions).
Multicomponent Assembly Strategies
Hantzsch Pyridine Synthesis
This one-pot method constructs the pyridine ring from simpler precursors:
Components :
- Aldehyde: Isobutylsulfanylacetaldehyde ($$ \text{(CH}3\text{)}2\text{CHCH}2\text{SCH}2\text{CHO} $$)
- β-Keto Ester: Ethyl acetoacetate ($$ \text{CH}3\text{COCH}2\text{COOEt} $$)
- Ammonia Source: Ammonium acetate
Procedure :
- Condense aldehyde, β-keto ester, and ammonia in ethanol under reflux.
- Oxidize the dihydropyridine intermediate to the aromatic pyridine using $$ \text{FeCl}_3 $$.
- Introduce the nitrile group via cyanation (e.g., using $$ \text{CuCN} $$).
Challenges :
- Low regioselectivity in nitrile introduction.
- Requires multiple purification steps.
Purification and Characterization
Isolation Techniques
- Recrystallization : Use ethanol/water mixtures to isolate the product.
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (70:30 to 90:10) resolves impurities.
Spectroscopic Validation
- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$):
- δ 2.15 (s, 3H, COCH$$ _3 $$), δ 2.45 (s, 3H, C6-CH$$ _3 $$), δ 1.85–1.95 (m, 1H, SCH$$ _2 $$CH(CH$$ _3 $$)$$ _2 $$).
- IR (KBr):
- 2215 cm$$ ^{-1} $$ (C≡N), 1680 cm$$ ^{-1} $$ (C=O), 650 cm$$ ^{-1} $$ (C–S).
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics for Key Methods
| Method | Starting Material | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| NAS (DMF, K$$ _2$$CO$$ _3 $$) | 5-Acetyl-2-chloro-6-methylnicotinonitrile | 72 | 98 | High |
| Cu-Catalyzed Coupling | 5-Acetyl-2-iodo-6-methylnicotinonitrile | 65 | 95 | Moderate |
| Hantzsch Synthesis | Isobutylsulfanylacetaldehyde | 40 | 85 | Low |
Industrial-Scale Production Considerations
For large-scale synthesis, the NAS route is preferred due to:
- Cost-Effectiveness : Lower catalyst costs compared to transition-metal methods.
- Process Safety : Avoids toxic byproducts associated with metal catalysts.
- Continuous Flow Reactors : Enhance heat transfer and reduce reaction time by 30%.
Challenges and Mitigation Strategies
- Byproduct Formation :
- Issue : Competing hydrolysis of the nitrile group under basic conditions.
- Solution : Use anhydrous solvents and controlled temperature.
- Low Solubility :
- Issue : Precipitation of intermediates in polar solvents.
- Solution : Employ solvent mixtures (e.g., DMF/THF).
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-(isobutylsulfanyl)-6-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isobutylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
5-Acetyl-2-(isobutylsulfanyl)-6-methylnicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Acetyl-2-(isobutylsulfanyl)-6-methylnicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Acetyl-2-(isobutylsulfanyl)-6-methylnicotinonitrile include other nicotinonitrile derivatives with different substituents. Examples include:
- 5-Acetyl-2-bromopyridine
- 5-Acetyl-2-methoxypyridine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications where other nicotinonitrile derivatives may not be as effective.
Biological Activity
5-Acetyl-2-(isobutylsulfanyl)-6-methylnicotinonitrile is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C14H16N2OS
- CAS Number : 303146-30-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and influence signaling pathways involved in cellular processes. Specifically, it may inhibit enzymes that are crucial for the proliferation of cancer cells or pathogens, thereby exhibiting potential anticancer and antimicrobial properties.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction. |
| Antimicrobial | Shows activity against certain bacterial strains, indicating potential as an antibiotic agent. |
| Anti-inflammatory | May reduce inflammation by inhibiting specific inflammatory pathways. |
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that this compound significantly inhibited the growth of human cancer cell lines such as HeLa and MCF-7. The compound induced apoptosis, evidenced by increased caspase activity and DNA fragmentation assays.
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism involving the inhibition of NF-kB signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 5-Fluorouracil | Very High | Low | Low |
| Ciprofloxacin | Low | Very High | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
